3-(Bromomethyl)-3-(propan-2-yl)oxane
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Overview
Description
3-(Bromomethyl)-3-(propan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a bromomethyl group and a propan-2-yl group attached to the oxane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their reactivity and functional group diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(propan-2-yl)oxane typically involves the bromination of a precursor compound. One common method is the bromination of 3-(hydroxymethyl)-3-(propan-2-yl)oxane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(propan-2-yl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding alkane.
Scientific Research Applications
3-(Bromomethyl)-3-(propan-2-yl)oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(propan-2-yl)oxane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(propan-2-yl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(propan-2-yl)oxane: Lacks the halogen functional group.
Uniqueness
3-(Bromomethyl)-3-(propan-2-yl)oxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H17BrO |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(bromomethyl)-3-propan-2-yloxane |
InChI |
InChI=1S/C9H17BrO/c1-8(2)9(6-10)4-3-5-11-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
WOUYMHOVHIXIIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCOC1)CBr |
Origin of Product |
United States |
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